

# Spectroscopic Profile of 3-Chloro-5-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzoic acid

Cat. No.: B1585322

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-5-nitrobenzoic acid**, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.<sup>[1]</sup> The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside general experimental protocols.

## Molecular Structure and Properties

- IUPAC Name: **3-Chloro-5-nitrobenzoic acid**
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClNO<sub>4</sub><sup>[2]</sup>
- Molecular Weight: 201.56 g/mol <sup>[2]</sup>
- Appearance: Pale brown solid<sup>[1]</sup>
- Melting Point: 140-148 °C<sup>[1]</sup>

## Spectroscopic Data

The following sections present the available spectroscopic data for **3-Chloro-5-nitrobenzoic acid**. While complete experimental spectra are not publicly available, this guide summarizes key predicted and observed values from various sources.

## Mass Spectrometry

Mass spectrometry confirms the molecular weight of **3-Chloro-5-nitrobenzoic acid** and provides characteristic fragmentation patterns. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 201, corresponding to the compound's molecular weight.<sup>[3]</sup> High-resolution mass spectrometry can provide the precise molecular formula.<sup>[3]</sup>

Table 1: Mass Spectrometry Data for **3-Chloro-5-nitrobenzoic Acid**

Analysis Type	m/z Ratio	Interpretation
Molecular Ion Peak	201	[M] <sup>+</sup> , corresponding to the molecular weight
Fragmentation Peak	157	Loss of the carboxyl group (-COOH)
Fragmentation Peak	156	Loss of the nitro group (-NO <sub>2</sub> )
Predicted Adduct (Positive Mode)	201.99016	[M+H] <sup>+</sup>
Predicted Adduct (Positive Mode)	223.97210	[M+Na] <sup>+</sup>
Predicted Adduct (Negative Mode)	199.97560	[M-H] <sup>-</sup>

Source:<sup>[3][4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **3-Chloro-5-nitrobenzoic acid** are not readily available. However, based on the molecular structure and data for similar compounds, the following chemical shifts can be predicted.

<sup>13</sup>C NMR: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups significantly influences the chemical shifts of the carbon atoms in the benzene ring.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **3-Chloro-5-nitrobenzoic Acid**

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) in ppm	Reasoning
Carboxylic Acid (C=O)	165-170	Typical range for an aromatic carboxylic acid carbon.[3]
Aromatic Carbons	125-150	Deshielded due to the proximity of electron-withdrawing chloro and nitro groups.[3]

$^1\text{H}$  NMR: The aromatic region of the  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-5-nitrobenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key Infrared (IR) Absorption Bands for **3-Chloro-5-nitrobenzoic Acid**

Functional Group	Vibrational Mode	Predicted/Observed Wavenumber ( $\text{cm}^{-1}$ )
Carboxylic Acid (O-H)	Stretching	Broad, ~2500-3300
Carboxylic Acid (C=O)	Stretching	~1700
Nitro Group (N-O)	Asymmetric & Symmetric Stretching	~1530 and ~1350
Aromatic Ring (C=C)	Stretching	~1590
Aromatic Ring Breathing	~1105 (experimental)	
Carbon-Chlorine (C-Cl)	Stretching	~700-800

Source:[3]

## Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **3-Chloro-5-nitrobenzoic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube.[5] Ensure the sample is fully dissolved.
- Data Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer, such as a 400 MHz or 500 MHz instrument.[6]
- Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

### Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) disc technique.

- Sample Preparation: Grind 0.05-0.5 mg of **3-Chloro-5-nitrobenzoic acid** with approximately 100 mg of spectroscopic grade KBr in an agate mortar until a fine powder is obtained.[7]
- Disc Formation: Place the mixture into a pellet press and apply high pressure (e.g., 10-12 tons/in<sup>2</sup>) to form a transparent disc.[7]
- Data Acquisition: Place the KBr disc in the sample holder of an IR spectrometer and record the spectrum. A background spectrum of a pure KBr disc should also be collected.

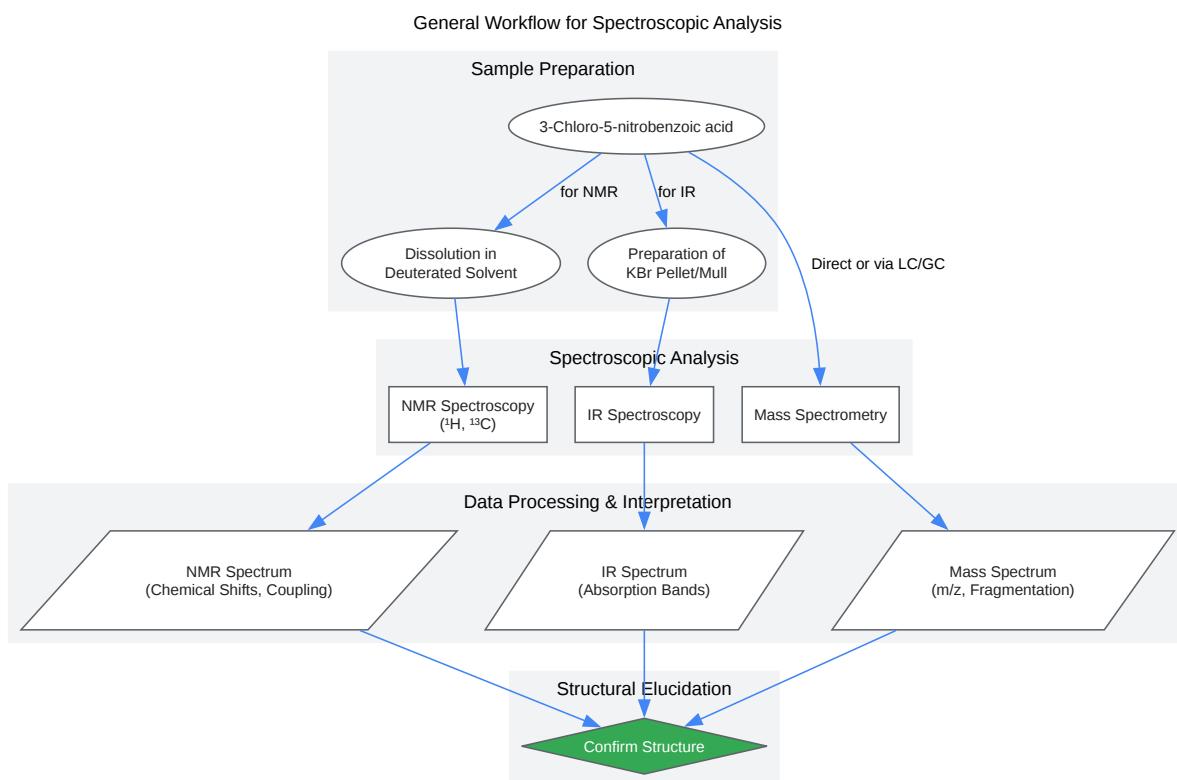
### Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]
- Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used to generate ions.

- Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-5-nitrobenzoic acid**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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